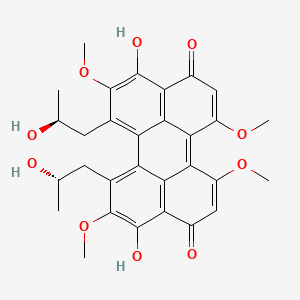
(-)-Phleichrome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Phleichrome is a natural product found in Cladosporium phlei with data available.
Aplicaciones Científicas De Investigación
Biosynthesis and Genetic Engineering
- Phleichrome, a pigment produced by Cladosporium phlei, is a type of fungal perylenequinone with notable photodynamic activity. Research has identified the gene Cppks1 responsible for its biosynthesis, offering insights into genetic engineering for enhanced phleichrome production (So et al., 2015).
- In efforts to improve phleichrome production, the cloning and characterization of genes encoding polyketide synthases (PKS) responsible for fungal pigment synthesis, including phleichrome, have been pursued. This has enabled the identification of multiple PKS genes, advancing the understanding of phleichrome biosynthesis (So et al., 2012).
Antimicrobial and Antitumor Applications
- Phleichrome has demonstrated significant photodynamic bactericidal and antitumor activities in vitro. It shows species-specific bactericidal activities against both Gram-negative and Gram-positive bacteria and increased antitumor activity under illuminated conditions (So, Chun, & Kim, 2018).
Cultural Characteristics and Extraction Methods
- The cultural characteristics of Cladosporium phlei have been studied to develop improved methods for phleichrome production. Factors such as growth media, carbon and nitrogen sources, and light conditions significantly impact the production and extraction efficiency of phleichrome (Lee et al., 2007).
Mutagenesis for Enhanced Production
- UV mutagenesis has been employed to create mutant strains of Cladosporium phlei with altered phleichrome production. Selected mutants have shown significantly increased production of phleichrome, providing a method for mass production of this secondary metabolite (Yi et al., 2011).
Synthetic Inducers and Photodynamic ROS Production
- The use of synthetic inducers, such as diketopiperazines, has been studied for improved production of phleichrome. These inducers have been shown to significantly increase phleichrome production in both wild-type and UV-mutagenized strains of Cladosporium phlei (So et al., 2015).
Genome Sequencing and PKS Genes
- Genome sequencing of Cladosporium phlei has identified candidates for novel polyketide synthase genes involved in the production of perylenequinone-group pigments, including phleichrome. This expands the understanding of the genetic basis for phleichrome biosynthesis (Kang et al., 2019).
Propiedades
Número CAS |
56974-44-8 |
|---|---|
Nombre del producto |
(-)-Phleichrome |
Fórmula molecular |
C30H30O10 |
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
4,9-dihydroxy-6,7-bis[(2S)-2-hydroxypropyl]-1,5,8,12-tetramethoxyperylene-3,10-dione |
InChI |
InChI=1S/C30H30O10/c1-11(31)7-13-19-20-14(8-12(2)32)30(40-6)28(36)22-16(34)10-18(38-4)24(26(20)22)23-17(37-3)9-15(33)21(25(19)23)27(35)29(13)39-5/h9-12,31-32,35-36H,7-8H2,1-6H3/t11-,12-/m0/s1 |
Clave InChI |
WJBHEYCJMSCKIP-RYUDHWBXSA-N |
SMILES isomérico |
C[C@@H](CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)C[C@H](C)O)O |
SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)O)O |
SMILES canónico |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)O)O |
Sinónimos |
calphostin D phleichrome UCN 1028 D UCN 1028D UCN-1028D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



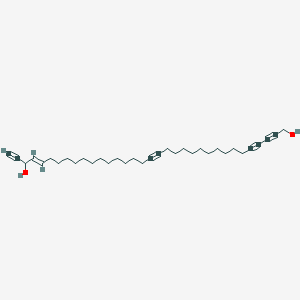
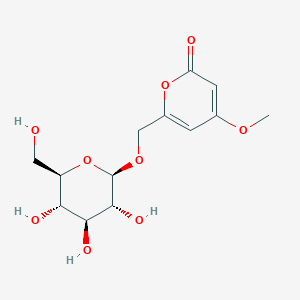
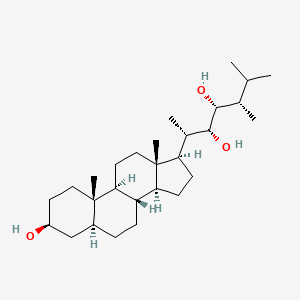
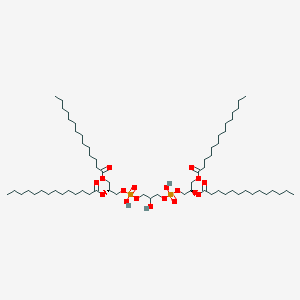
![(1R,2S,3S,4S)-4-formyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexyl (2E)-3-(4-methoxyphenyl)acrylate](/img/structure/B1247447.png)

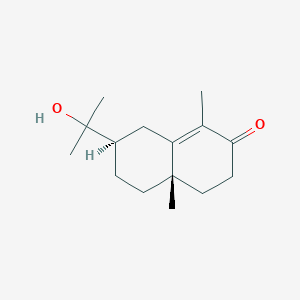
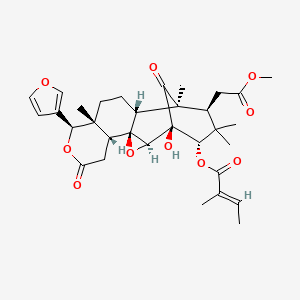
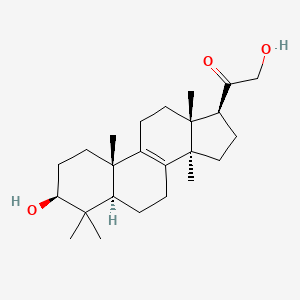
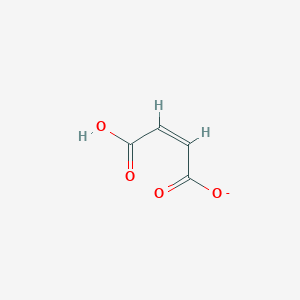

![[Cr(eta(5)-C5H5)2]](/img/structure/B1247459.png)
![(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1247462.png)
